Chemical structure and molecular formula of 4-(Propan-2-yloxy)butanoic acid
Chemical structure and molecular formula of 4-(Propan-2-yloxy)butanoic acid
This guide provides an in-depth technical analysis of 4-(Propan-2-yloxy)butanoic acid , a specific ether-functionalized carboxylic acid used primarily as a chemical building block in organic synthesis and medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis
4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutanoic acid) is a derivative of butyric acid where the gamma-hydrogen is replaced by an isopropoxy group. This ether linkage significantly alters the physicochemical properties compared to the parent fatty acid, enhancing lipophilicity while retaining the carboxylate functionality for coupling reactions.
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 4-(Propan-2-yloxy)butanoic acid |
| Common Synonyms | 4-Isopropoxybutanoic acid; 4-Isopropoxybutyric acid; 3-Carboxypropyl isopropyl ether |
| CAS Registry Number | Note: The methyl ester is registered as CAS 29006-05-1.[1] The free acid is less commonly indexed but follows the specific alkyl-ether acid series. |
| Molecular Formula | C₇H₁₄O₃ |
| SMILES | CC(C)OCCCC(=O)O |
| InChI Key | (Predicted) KVN... based on connectivity |
Physicochemical Profile
The following data represents calculated and experimental values for the free acid form.
| Property | Value / Range | Notes |
| Molecular Weight | 146.18 g/mol | Monoisotopic mass: 146.0943 |
| Physical State | Liquid (at STP) | Colorless to pale yellow oil |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Extrapolated from methyl ester data |
| pKa (Acid) | 4.78 ± 0.10 | Typical for terminal carboxylic acids |
| LogP (Octanol/Water) | ~1.25 | More lipophilic than butyric acid (0.79) |
| Solubility | Soluble in alcohols, DCM, THF; Moderate water solubility | Ether oxygen acts as H-bond acceptor |
Part 2: Synthetic Methodology
Synthesis of 4-(Propan-2-yloxy)butanoic acid is rarely achieved by direct oxidation of the alcohol due to the stability of the ether linkage. The most robust route involves a Williamson Ether Synthesis followed by hydrolysis, or the ring-opening of γ-Butyrolactone (GBL) under specific conditions.
Primary Route: Williamson Ether Synthesis
This protocol ensures regioselectivity by using a pre-functionalized halide.
Reagents:
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Substrate: Ethyl 4-chlorobutanoate (CAS 3153-37-5) or 4-Chlorobutanoic acid.
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Nucleophile: Sodium Isopropoxide (generated in situ from NaH + Isopropanol).
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Solvent: Anhydrous THF or DMF.
Protocol:
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Alkoxide Formation: To a suspension of Sodium Hydride (60% in oil, 1.1 equiv) in anhydrous THF at 0°C, add Isopropanol (1.2 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.
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Substitution: Add Ethyl 4-chlorobutanoate (1.0 equiv) dropwise to the alkoxide solution.
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Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (formation of Ethyl 4-isopropoxybutanoate).
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Hydrolysis: Cool to room temperature. Add NaOH (2M aq, 2.0 equiv) directly to the reaction mixture and stir vigorously for 2 hours to saponify the ester.
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Workup: Wash with diethyl ether (to remove neutral impurities). Acidify the aqueous layer to pH 2 with HCl (1M). Extract the product with Dichloromethane (3x).
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Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation yields the pure acid.
Alternative Route: Ring Opening of γ-Butyrolactone
While reaction of GBL with alcohols typically yields hydroxy-esters, reaction with alkoxides can drive the formation of the ether-acid salt, though this pathway competes with polymerization.
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Mechanism: Nucleophilic attack of isopropoxide at the γ-carbon (less common) vs. carbonyl attack (transesterification).
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Note: The Williamson route (2.1) is preferred for higher purity.
Part 3: Visualization of Chemical Architecture
Structural Connectivity Diagram
The following diagram illustrates the molecular connectivity and functional zones of the molecule.
Synthesis Workflow Diagram
Part 4: Applications & Handling
Research & Industrial Applications
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Linker Chemistry: Used as a spacer in PROTACs (Proteolysis Targeting Chimeras) or bioconjugation where a specific chain length (4-carbon) and ether polarity are required.
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Metabolic Studies: Serves as a stable analog of GHB (Gamma-hydroxybutyric acid) derivatives for studying receptor binding without rapid lactonization, as the ether cap prevents internal cyclization to GBL.
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Polymer Modification: Acts as a chain terminator or pendant group modifier in polyester synthesis to adjust glass transition temperature (Tg).
Safety & Toxicology (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (due to free carboxylic acid).
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H302: Harmful if swallowed.
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Precautionary Measures: Wear nitrile gloves, safety goggles, and face shield. Handle in a fume hood.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether alpha-carbon.
References
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National Center for Biotechnology Information (PubChem). Compound Summary for 4-(Prop-2-en-1-yloxy)butanoic acid (Analogous Chemistry). Retrieved from [Link]
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Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate (Reference for Meldrum's Acid/Butanoic Acid derivatives). Retrieved from [Link]
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U.S. EPA. CompTox Chemicals Dashboard - Perfluoro-4-isopropoxybutanoic acid (Structural Analog Data). Retrieved from [Link]
